

# Introduction to acyclic xeno nucleic acids (XNAs)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-GNA-U-phosphoramidite

Cat. No.: B15338915

[Get Quote](#)

An In-depth Technical Guide to Acyclic Xeno Nucleic Acids (XNAs)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Xeno Nucleic Acids (XNAs) are synthetic analogs of DNA and RNA featuring modified sugar-phosphate backbones. Among these, acyclic XNAs, which lack a cyclic sugar moiety, have emerged as a highly promising class of molecules for therapeutic and biotechnological applications. Their simplified, flexible backbones confer unique properties, including facile synthesis, exceptional resistance to nuclease degradation, and robust hybridization capabilities.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the core concepts, quantitative properties, synthesis methodologies, and applications of key acyclic XNAs, including glycol nucleic acid (GNA), acyclic L-threoninol nucleic acid (L-aTNA), and serinol nucleic acid (SNA). Detailed experimental workflows and comparative data are presented to serve as a resource for professionals in research and drug development.

## Introduction to Xeno Nucleic Acids (XNAs)

Xeno Nucleic Acids are a class of synthetic polymers that can store and transmit genetic information, yet possess a chemical structure that is alien to natural biological systems.<sup>[1][3]</sup> By replacing the deoxyribose or ribose sugar found in DNA and RNA, respectively, XNAs can be engineered to exhibit novel physicochemical properties. These modifications can lead to enhanced stability, altered duplex thermodynamics, and resistance to enzymatic degradation,

making them powerful tools for therapeutics, diagnostics, and synthetic biology.<sup>[4]</sup> Acyclic XNAs represent a particularly attractive subclass, as their open, flexible backbone structure is fundamentally different from the constrained cyclic scaffolds of natural nucleic acids, affording remarkable biostability.<sup>[2]</sup>

## Acyclic XNAs: Core Concepts

### Fundamental Structure

The defining feature of an acyclic XNA is the absence of the furanose ring that forms the cornerstone of DNA and RNA backbones. Instead, the nucleobases are attached to flexible, open-chain linkers which are subsequently polymerized via phosphodiester bonds.<sup>[5]</sup> This structural departure from natural nucleic acids is the primary source of their unique characteristics.

**Fig 1.** Comparison of DNA and Acyclic XNA backbone structures.

## Key Properties

- Remarkable Nuclease Resistance: The unnatural acyclic backbone is not recognized by nucleases, the enzymes responsible for degrading DNA and RNA in biological systems.<sup>[2][6]</sup> This confers an exceptionally long half-life in serum and cellular environments, a critical advantage for therapeutic applications.<sup>[6][7]</sup>
- Facile Synthesis: Compared to many cyclic XNAs which can have complex stereochemistry, the synthesis of acyclic XNA monomers and their incorporation into oligonucleotides via standard phosphoramidite chemistry is often more straightforward.<sup>[2][8]</sup>
- Hybridization and Stability: Despite their flexibility, which can introduce an entropic penalty upon duplex formation, many acyclic XNAs form remarkably stable duplexes.<sup>[1][2]</sup> Some acyclic XNA homoduplexes are significantly more stable than corresponding DNA or RNA homoduplexes.<sup>[1]</sup> They can also form stable heteroduplexes with complementary DNA and RNA strands.<sup>[2][9]</sup>
- Chirality: The stereochemistry of the acyclic building block can profoundly influence the properties of the resulting XNA. A prime example is aTNA, where the L-enantiomer (L-aTNA) forms right-handed helices that can pair with DNA and RNA, while the D-enantiomer (D-aTNA) forms left-handed helices that are orthogonal to natural nucleic acids.<sup>[9]</sup>

## Major Classes of Acyclic XNAs

### Glycol Nucleic Acid (GNA)

GNA is one of the simplest acyclic XNAs, built from a repeating glycol (three-carbon propylene glycol) unit linked by phosphodiester bonds.[\[5\]](#)[\[10\]](#) Despite its simplicity and flexibility, GNA forms exceptionally stable, antiparallel homoduplexes governed by Watson-Crick base pairing.[\[10\]](#) The stereocenter in the glycol monomer means GNA exists in (S) and (R) enantiomeric forms. (S)-GNA has been shown to be better accommodated in right-handed RNA duplexes and is well-tolerated in siRNA constructs, where it can improve the safety profile by mitigating off-target effects.[\[11\]](#)

### Acyclic L-Threoninol Nucleic Acid (L-aTNA)

Derived from the amino acid L-threonine, L-aTNA is a chiral XNA that has garnered significant attention. It forms highly stable homoduplexes and can cross-pair with both DNA and RNA to form stable heteroduplexes.[\[2\]](#) The L-aTNA/RNA duplex is even more thermally stable than the equivalent RNA/RNA duplex.[\[2\]](#) Its defined chirality and ability to engage with natural genetic polymers make it a prime candidate for antisense therapies, RNAi, and the construction of artificial genetic systems.[\[6\]](#)[\[9\]](#) Furthermore, it has been shown to form highly stable triplex structures with single-stranded DNA and RNA.[\[12\]](#)

### Serinol Nucleic Acid (SNA)

SNA is derived from serinol and is achiral. This lack of chirality allows it to hybridize with nucleic acids of both right-handed (DNA, RNA, L-aTNA) and left-handed (D-aTNA) helicity.[\[13\]](#) This unique property makes SNA a valuable tool for interfacing between orthogonal nucleic acid systems in bionanotechnology and molecular circuits.[\[13\]](#) While its homoduplex is highly stable, it is slightly less stable than the aTNA homoduplex.[\[1\]](#)

## Quantitative Properties of Acyclic XNAs

Quantitative data underscores the potential of acyclic XNAs in therapeutic and diagnostic contexts. The following tables summarize key performance metrics.

### Table 1: Comparative Thermal Stability (Tm) of Acyclic XNA Duplexes

The melting temperature (Tm) is the temperature at which 50% of the duplex dissociates.

Higher Tm values indicate greater thermal stability.[8][14]

| Duplex Type<br>(Oligomer) | Sequence Context /<br>Length | Tm (°C)                                           | Reference |
|---------------------------|------------------------------|---------------------------------------------------|-----------|
| aTNA/aTNA                 | Mixed Base                   | Significantly Higher<br>than DNA/DNA &<br>RNA/RNA | [1]       |
| L-aTNA/RNA                | 15-mer                       | 4.5 - 6.7 °C higher<br>than SNA/RNA               | [2]       |
| L-aTNA/RNA                | 8-mer                        | 38 - 41 °C                                        | [9]       |
| L-aTNA/DNA                | 15-mer                       | Comparable to<br>DNA/DNA                          | [2]       |
| L-aTNA/DNA                | 8-mer                        | 25 - 28 °C                                        | [9]       |
| GNA/GNA                   | Mixed Base                   | Significantly Higher<br>than DNA/DNA &<br>RNA/RNA | [1]       |
| SNA/SNA                   | Mixed Base                   | Significantly Higher<br>than DNA/DNA &<br>RNA/RNA | [1]       |
| RNA/RNA<br>(benchmark)    | 13-mer, 54% GC               | ~66 °C (at pH 7.1)                                | [15]      |
| DNA/DNA<br>(benchmark)    | 20-mer, 50% GC               | ~57 - 70 °C<br>(depending on<br>sequence)         | [14]      |

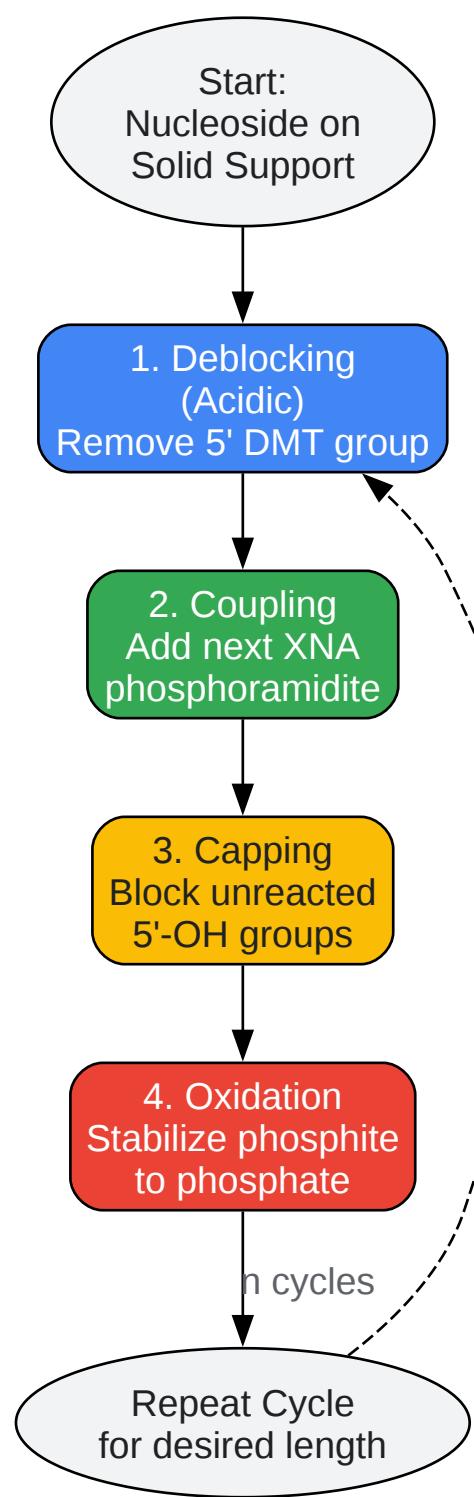
## Table 2: Nuclease Resistance of Acyclic XNAs

Nuclease resistance is often measured by the half-life (t<sub>1/2</sub>) of the oligonucleotide in serum or in the presence of specific nuclease enzymes.

| XNA Type                     | Condition                    | Stability / Half-life (t <sub>1/2</sub> ) | Reference |
|------------------------------|------------------------------|-------------------------------------------|-----------|
| aTNA                         | Serum and 3'/5'-exonucleases | Conferred "extremely strong resistance"   | [6]       |
| TNA (related)                | 50% Human Serum              | Remained undigested after 7 days          | [7]       |
| GNA                          | 3'-exonuclease               | Increased resistance against degradation  | [11]      |
| Unmodified DNA (benchmark)   | Fetal Bovine Serum           | t <sub>1/2</sub> ≈ 2.2 hours              | [7]       |
| Unmodified DNA (benchmark)   | Human Serum                  | t <sub>1/2</sub> ≈ 4.9 - 16 hours         | [3]       |
| Unmodified siRNA (benchmark) | 50% Fetal Bovine Serum       | Completely degraded within 4 hours        | [16]      |
| Unmodified siRNA (benchmark) | 70% Human Serum              | Completely degraded within 1 hour         | [17]      |

### Table 3: Binding Affinities (K<sub>d</sub>) of Acyclic XNA Aptamers

The dissociation constant (K<sub>d</sub>) measures the affinity of an aptamer for its target. Lower K<sub>d</sub> values indicate stronger binding.[12]


| Aptamer Type            | Target Molecule               | K <sub>d</sub> (nM)                | Reference |
|-------------------------|-------------------------------|------------------------------------|-----------|
| TNA Aptamer             | Ochratoxin A (small molecule) | 92 ± 2                             | [2]       |
| TNA Aptamer             | Protein Target                | ~1 - 15                            | [18]      |
| TNA Aptamer             | ATP (small molecule)          | 360 ± 30                           | [11]      |
| DNA Aptamer (benchmark) | Protein Targets               | Typically 1 - 100 (pM to μM range) | [17]      |

## Synthesis and Methodologies

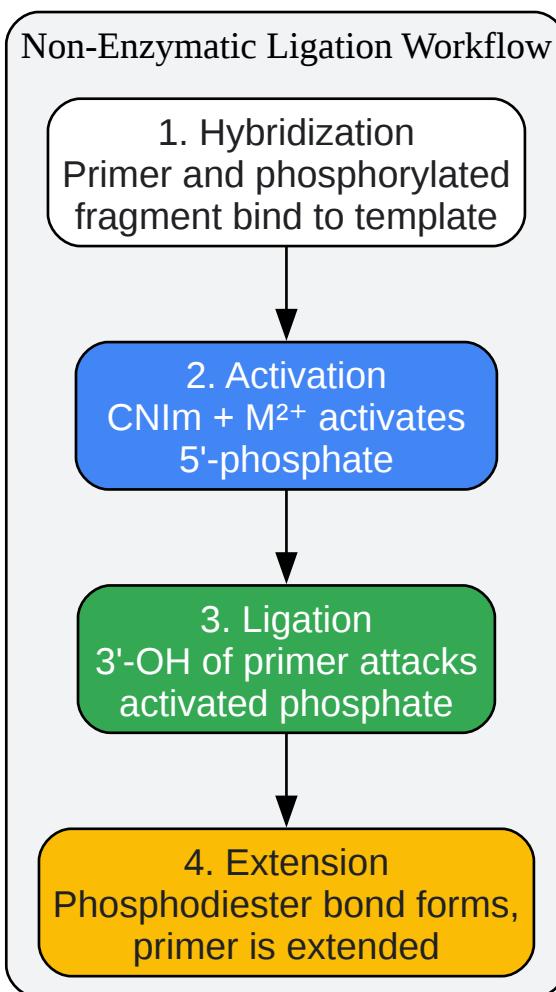
The production of acyclic XNA oligonucleotides relies on established and novel chemical techniques.

### Oligonucleotide Synthesis (Solid-Phase)

Acyclic XNA oligomers are synthesized using the well-established phosphoramidite method on an automated solid-phase synthesizer.[\[16\]](#) The process involves a four-step cycle for each monomer addition: deblocking, coupling, capping, and oxidation.



[Click to download full resolution via product page](#)


**Fig 2.** Workflow for solid-phase synthesis of acyclic XNAs.

Protocol Outline: Phosphoramidite Synthesis Cycle

- **Deblocking/Detriylation:** The acid-labile dimethoxytrityl (DMT) protecting group is removed from the 5' terminus of the growing chain, which is anchored to a solid support.[19]
- **Coupling:** The next acyclic XNA phosphoramidite monomer, activated by a catalyst, is coupled to the newly freed 5'-hydroxyl group.[19]
- **Capping:** Any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) to prevent the formation of deletion mutants in subsequent cycles.[16]
- **Oxidation:** The unstable phosphite triester linkage is oxidized to a stable phosphotriester bond.[16]
- The cycle is repeated until the desired sequence is synthesized, followed by cleavage from the solid support and removal of all remaining protecting groups.[7]

## Template-Directed Non-Enzymatic Ligation

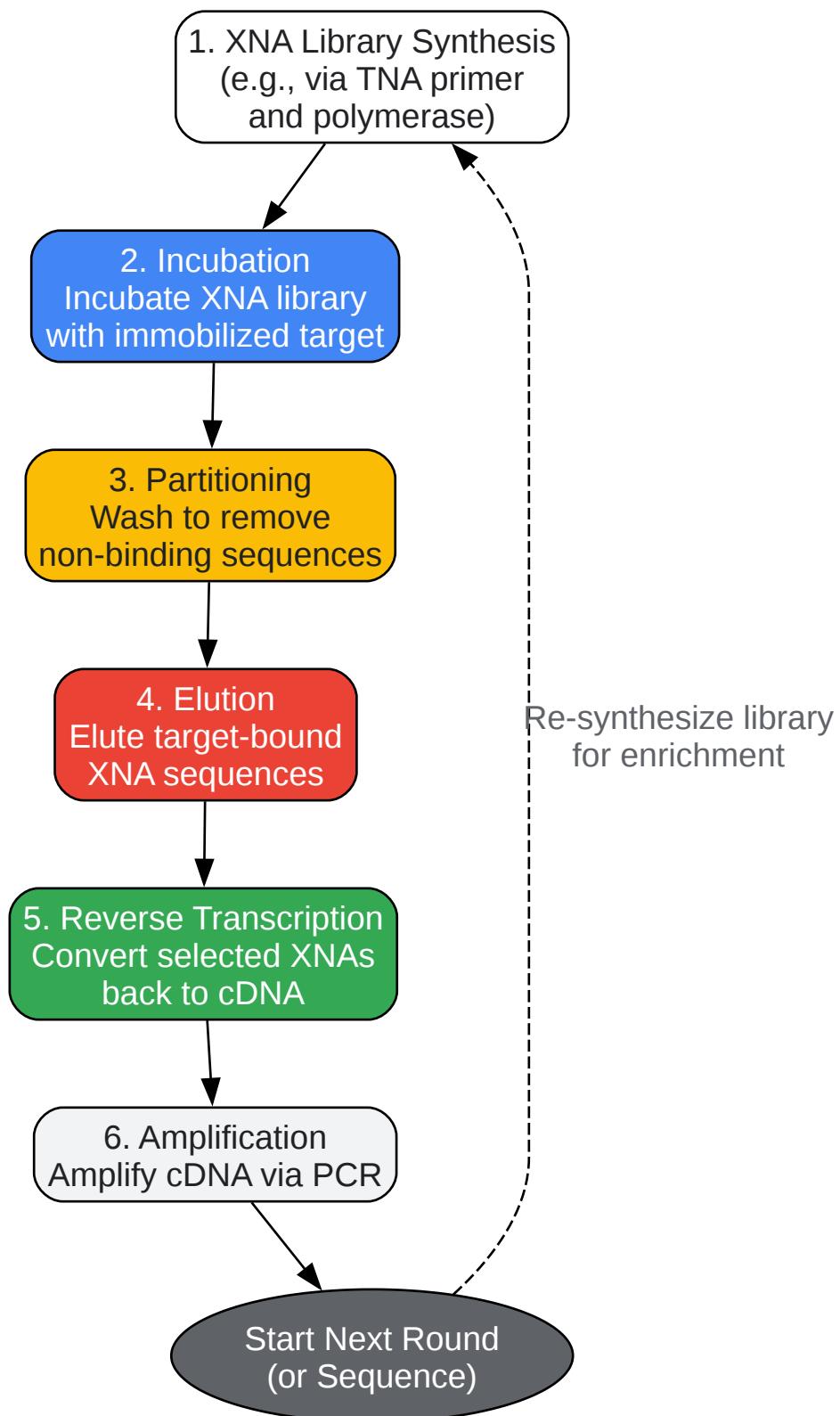
Enzymatic replication of acyclic XNAs is highly challenging due to their unnatural structures. [13] A significant breakthrough has been the development of non-enzymatic, template-directed chemical ligation, particularly for L-aTNA.[6][9] This process mimics primer extension by chemically ligating short XNA fragments (e.g., trimers) that hybridize to a template strand.



[Click to download full resolution via product page](#)

**Fig 3.** Mechanism of template-directed chemical ligation.

#### Protocol Outline: Non-Enzymatic Ligation of L-aTNA


- Reaction Setup: A primer strand and a pool of 5'-phosphorylated L-aTNA fragments (e.g., random trimers) are mixed with a complementary template strand in a buffered solution.[\[6\]](#)
- Activation: A condensing agent, N-cyanoimidazole (CNIm), and a divalent metal cation (e.g., Mn<sup>2+</sup>, Cd<sup>2+</sup>, Ni<sup>2+</sup>) are added.[\[5\]\[9\]](#) The metal ion coordinates the phosphate group, and CNIm activates it for nucleophilic attack.[\[5\]](#)
- Ligation Reaction: The 3'-hydroxyl group of the template-bound primer attacks the activated 5'-phosphate of the adjacent, correctly-paired fragment, forming a native phosphodiester

bond.[9]

- Primer Extension: Under optimized conditions, this ligation can proceed rapidly, with an 8-mer L-aTNA primer being extended to a 29-mer in 60% yield within 2 hours at 4°C.[5]

## In Vitro Selection of Acyclic XNA Aptamers (XNA-SELEX)

Aptamers are structured oligonucleotides that bind to specific targets.[2] Due to their high stability, acyclic XNAs are excellent candidates for aptamer development. They are selected from vast combinatorial libraries using an in vitro evolution process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment).

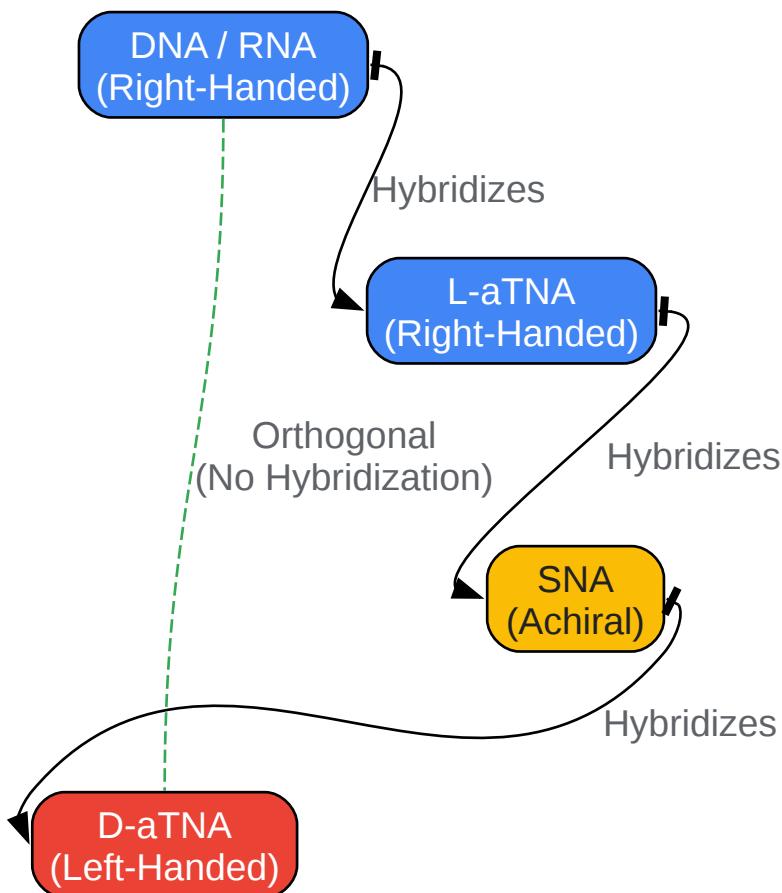
[Click to download full resolution via product page](#)

**Fig 4.** Workflow for in vitro selection of acyclic XNA aptamers (XNA-SELEX).

## Protocol Outline: XNA-SELEX

- Library Generation: A DNA library containing a large random region is transcribed into an XNA library using an engineered polymerase. To avoid issues with DNA contamination, a fully non-native library can be generated using an XNA primer.[2]
- Selection: The XNA library is incubated with the target molecule (e.g., a protein or small molecule), which is often immobilized on a solid support.[20]
- Partitioning: Non-binding sequences are washed away.[8]
- Elution: The bound XNA sequences are eluted from the target.
- Reverse Transcription & Amplification: The selected XNA molecules are reverse-transcribed back into cDNA using an engineered polymerase and then amplified by PCR.[20]
- Iteration: The amplified DNA is used as the template for the next round of selection. After several rounds of enrichment, the final pool is sequenced to identify high-affinity aptamer candidates.[2]

## Applications in Research and Drug Development


The superior stability and versatile hybridization of acyclic XNAs make them highly suitable for a range of applications.

### Therapeutic Applications

- Antisense & RNAi: Acyclic XNAs are being explored as antisense oligonucleotides and for constructing siRNAs. Their nuclease resistance prolongs their activity, and modifications can be used to fine-tune properties.[6] GNA-modified siRNAs, for instance, have demonstrated an improved safety profile in humans by reducing off-target effects.[11]
- Aptamers: Acyclic XNA aptamers offer a stable alternative to antibodies for targeted therapy and diagnostics.[2] TNA aptamers have been evolved to bind small-molecule targets with high affinity and have shown the ability to function in human serum where equivalent DNA aptamers are rapidly degraded.[2]

## Orthogonality and Bionanotechnology

The chirality of acyclic XNAs can be exploited to create orthogonal systems that do not interact with natural nucleic acids. For example, circuits built from left-handed D-aTNA can operate independently of the right-handed DNA and RNA in a biological sample.<sup>[7]</sup> Achiral SNA can act as a bridge between these different chiral systems.<sup>[13]</sup> This orthogonality is highly valuable for designing specific diagnostic probes and complex molecular machinery.<sup>[7]</sup>



[Click to download full resolution via product page](#)

**Fig 5.** Orthogonal hybridization properties of chiral XNAs.

## Challenges and Future Outlook

While acyclic XNAs hold immense promise, challenges remain. The primary hurdle for many XNAs is the lack of efficient, general-purpose polymerases for their replication and transcription, which complicates processes like SELEX and PCR. The development of non-enzymatic ligation strategies is a major step forward but requires further optimization.<sup>[6][9]</sup>

The future of acyclic XNAs is bright. Continued research into novel acyclic backbones will expand the chemical diversity available for drug design. Improvements in polymerase engineering and chemical synthesis methods will make these powerful molecules more accessible. As our understanding of their *in vivo* behavior, including pharmacokinetics and immunogenicity, grows, acyclic XNAs are poised to become a cornerstone of next-generation nucleic acid-based therapeutics and advanced diagnostics.

### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Exploring the Subcellular Localization and Degradation of Spherical Nucleic Acids Using Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pubs.rsc.org](https://pubs.rsc.org) [pubs.rsc.org]
- 3. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA/aTNA Chimeras: RNAi Effects and Nucleases Resistance of Single and Double Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [researchgate.net](https://researchgate.net) [researchgate.net]
- 7. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]
- 8. [researchgate.net](https://researchgate.net) [researchgate.net]
- 9. [synoligo.com](https://synoligo.com) [synoligo.com]
- 10. Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved serum stability and biophysical properties of siRNAs following chemical modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [youtube.com](https://youtube.com) [youtube.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Serum Stability and Physicochemical Characterization of a Novel Amphipathic Peptide C6M1 for SiRNA Delivery | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of microRNAs by a family of exoribonucleases in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction to acyclic xeno nucleic acids (XNAs)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15338915#introduction-to-acyclic-xeno-nucleic-acids-xnas\]](https://www.benchchem.com/product/b15338915#introduction-to-acyclic-xeno-nucleic-acids-xnas)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

